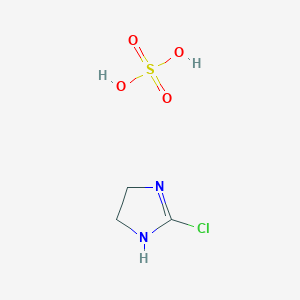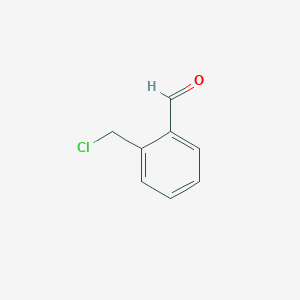
2-(Chloromethyl)benzaldehyde
Vue d'ensemble
Description
2-(Chloromethyl)benzaldehyde is a chemical compound with the molecular formula C8H7ClO and a molecular weight of 154.6 .
Synthesis Analysis
The synthesis of polysalicylaldehyde, a related compound, has been achieved through the polycondensation reaction of 2-hydroxy-5-chloromethyl-benzaldehyde . This process involves the reaction of 2-hydroxy-5-chloromethyl-benzaldehyde with 2-aminophenol to form a polymeric ligand .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)benzaldehyde is characterized by the presence of a benzene ring with a chloromethyl group (-CH2Cl) and an aldehyde group (-CHO) attached to it .Chemical Reactions Analysis
In one study, a polymer-Mn complex was designed through the complexation of a PSA-Schiff base ligand to Mn(III) metals, which acted as a new heterogeneous, low-cost polymeric catalyst for the oxidation of different alcohols .Applications De Recherche Scientifique
Enzymatic Synthesis Applications : Benzaldehyde lyase (BAL) is a highly enantioselective enzyme used for the synthesis of benzoin derivatives. It catalyzes the formation and cleavage of these compounds, including the synthesis of (R)-3,3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin, using 2-chlorobenzaldehyde as a substrate. This synthesis is significant for the development of enzymatic methods in organic synthesis (Kühl et al., 2007).
Catalysis in Oxidation Reactions : Studies have focused on the oxidation of benzyl alcohol to benzaldehyde, an important chemical in various industries. The research explores the use of catalysts such as sulfated Ti-SBA-15, which shows a threefold increase in oxidative property upon treatment with chlorosulfonic acid. This catalyst enhances the conversion of benzyl alcohol without affecting benzaldehyde selectivity, emphasizing its potential in industrial applications (Sharma, Soni & Dalai, 2012).
Metal-Organic Frameworks (MOFs) in Catalysis : Research into the catalytic properties of metal-organic frameworks, specifically Cu3(BTC)2, has shown potential in the activation of benzaldehyde for liquid phase cyanosilylation. This research highlights the role of MOFs in catalyzing organic reactions and their potential use in various industrial processes (Schlichte, Kratzke & Kaskel, 2004).
Synthesis of Heterocyclic Compounds : 2-(Chloromethyl)benzaldehyde has been used in the synthesis of heterocyclic compounds. For example, the synthesis of 3-chloro-1H-indole-2-carboxaldehydes and 3-chloro-1H-pyrrole-2,4-dicarboxaldehyde via the one-pot reaction of various substrates demonstrates the compound's utility in creating complex organic molecules (Majo & Perumal, 1996).
Photocatalysis for Selective Oxidation : Research has explored the use of graphitic carbon nitride as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol. This study underlines the potential of environmentally friendly catalysts in organic synthesis, emphasizing the role of innovative materials in green chemistry (Lima, Silva, Silva & Faria, 2017).
Selective Oxidation in Nanoporous Gold : The selective oxidation of benzyl alcohol to benzaldehyde over nanoporous gold demonstrates the potential of nanomaterials in catalyzing organic reactions. This research highlights the efficiency and selectivity of these materials in oxidation processes, contributing to advancements in catalytic technology (Han, Xu, Su, Xu & Ding, 2010).
Safety And Hazards
2-(Chloromethyl)benzaldehyde is a combustible liquid that can cause skin and eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and damage fertility or the unborn child . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only non-sparking tools and explosion-proof equipment .
Propriétés
IUPAC Name |
2-(chloromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJODMUSGDSKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550557 | |
| Record name | 2-(Chloromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)benzaldehyde | |
CAS RN |
108683-62-1 | |
| Record name | 2-(Chloromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





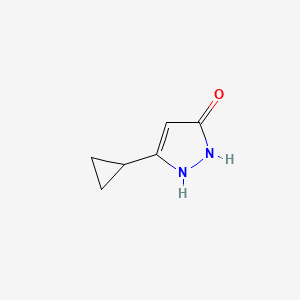



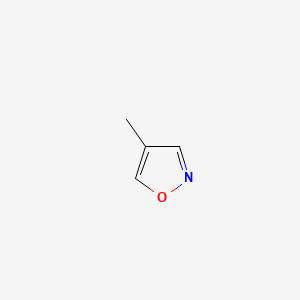
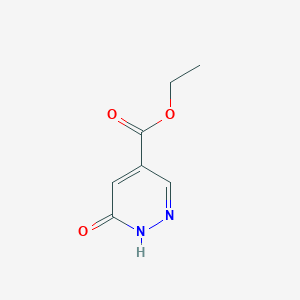
![3'-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B1601468.png)
